M3541 is a potent and selective inhibitor of ataxia telangiectasia mutated kinase activity, classified as a member of a new class of reversible 1,3-dihydro-imidazo[4,5-c]quinolin-2-ones. This compound targets the DNA damage response pathway, specifically inhibiting the repair of double-strand breaks in DNA, which is crucial for cancer cell survival during treatments such as radiotherapy and chemotherapy. By suppressing the activity of ATM kinase, M3541 enhances the efficacy of DNA-damaging agents, making it a promising candidate for cancer therapy .
M3541 is classified as an ATM kinase inhibitor. It is characterized by its ability to selectively inhibit ATM with an IC50 value below 1 nanomolar, while showing minimal activity against 99.3% of other human kinases evaluated . This specificity is crucial for reducing off-target effects typically associated with kinase inhibitors.
M3541 was synthesized through a series of chemical reactions that optimize its structure for enhanced potency and selectivity. The synthesis involved the formation of the imidazoquinoline core, followed by various modifications to achieve the desired pharmacological profile.
The synthetic route typically includes:
The synthetic methods have been optimized to produce M3541 in sufficient quantities for both preclinical studies and potential clinical trials .
M3541 has a complex molecular structure characterized by:
The molecular formula for M3541 is , with a molecular weight of approximately 278.31 g/mol. The compound's structure allows it to effectively bind to the ATM kinase domain, facilitating its role as an inhibitor .
M3541 primarily functions through competitive inhibition of ATM kinase. Upon binding to the active site, it prevents ATP from interacting with ATM, thereby blocking phosphorylation events necessary for DNA repair processes.
The biochemical assays utilized to evaluate M3541's activity include:
These assays confirm M3541's high selectivity and potency as an ATM inhibitor .
M3541 exerts its effects by inhibiting ATM-mediated signaling pathways involved in DNA damage response. When DNA double-strand breaks occur, ATM is activated through autophosphorylation. M3541 inhibits this activation, leading to:
This mechanism allows for increased therapeutic efficacy when used in combination with DNA-damaging treatments .
In preclinical studies, M3541 demonstrated significant enhancement of tumor cell sensitivity to ionizing radiation, resulting in improved tumor regression rates in xenograft models .
M3541 is a solid compound at room temperature with a melting point that supports its stability under physiological conditions. Its solubility profile indicates good bioavailability potential when administered orally.
The chemical stability of M3541 under various pH conditions has been assessed, showing resilience against hydrolysis which is beneficial for maintaining its efficacy during storage and administration .
M3541 has significant potential in cancer therapy due to its ability to sensitize tumors to radiation and chemotherapy. Its applications include:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4